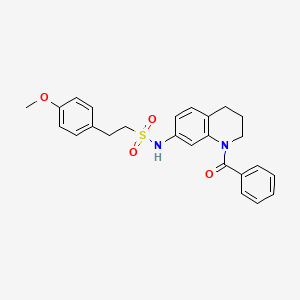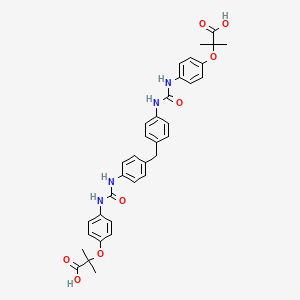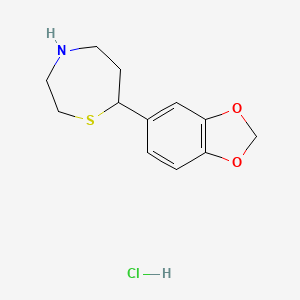
7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Steric Effects and Synthesis
- Steric Effects on Pharmacological Action : Research exploring steric effects on phenethylamine hallucinogens found that the spatial arrangement of substituents significantly influences pharmacological activity. Compounds with minimal steric hindrance on one face of the molecule exhibited MDA-like actions, highlighting the importance of molecular structure in determining biological effects (Nichols & Kostuba, 1979) Steric effects of substituents on phenethylamine hallucinogens.
Pharmacological Properties and Synthesis
- Synthesis and Evaluation of Derivatives : A study on the synthesis and pharmacological properties of benzodiazepine and related compounds demonstrated the intricate relationship between chemical structure and therapeutic effects. The findings contribute to understanding how modifications in chemical structure can alter biological activity (Matsuo, Taniguchi, & Ueda, 1982) Neurotropic and psychotropic agents. IV.
Antimicrobial and Antifungal Activities
- Novel Derivatives with Biological Activities : Research into benzothiazole pyrimidine derivatives showcased the synthesis of compounds with significant in vitro antibacterial and antifungal activities, underscoring the potential for developing new therapeutic agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016) Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives.
Antinociceptive and Anti-inflammatory Properties
- Evaluation of Thiazolopyrimidine Derivatives : A study on thiazolopyrimidine derivatives revealed their potential antinociceptive and anti-inflammatory properties, providing a basis for further exploration of these compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012) Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBTUSJRHYVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

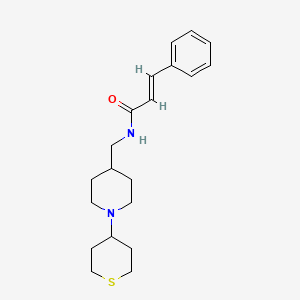
![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

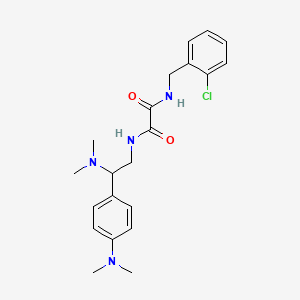

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
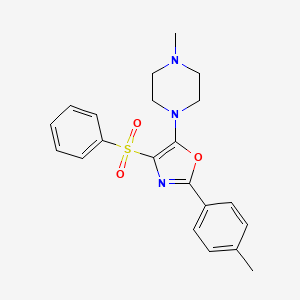
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)
